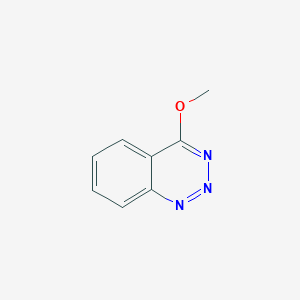

1,2,3-Benzotriazine, 4-methoxy-

Description

Properties

CAS No. |

55271-17-5 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-methoxy-1,2,3-benzotriazine |

InChI |

InChI=1S/C8H7N3O/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |

InChI Key |

MBEKLPAKTYINIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Benzotriazine, 4-methoxy- can be synthesized through several methods:

Oxidation of Hydrazones: The hydrazones of o-azidophenyl ketones can be oxidized, followed by thermal cyclization of the resulting o-azidophenyldiazoalkanes.

Oxidative Cyclization: The hydrazones of o-aminophenyl ketones can undergo oxidative cyclization.

Oxidation of Aminoindazoles: 1- and 2-aminoindazoles can be oxidized to form 1,2,3-benzotriazines.

Oxidation of Aminoquinazolinones: N-aminoquinazolin-2-ones can be oxidized, involving heterocyclic ring expansions.

Industrial Production Methods

Industrial production methods for 1,2,3-benzotriazine, 4-methoxy- typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazine, 4-methoxy- undergoes various chemical reactions, including:

Oxidation: Forms the 2-oxide on N-oxidation.

Hydrolysis: The 2-oxide can be hydrolyzed to form acidic 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide.

N-Methylation: The hydrolyzed product can be N-methylated by diazomethane at the 3-position.

Common Reagents and Conditions

Oxidation: Nitric and sulfuric acids are commonly used for oxidation reactions.

N-Methylation: Diazomethane is used for N-methylation reactions.

Major Products

2-Oxide: Formed on N-oxidation.

3,4-Dihydro-4-oxo-1,2,3-benzotriazine 2-oxide: Formed on hydrolysis of the 2-oxide.

N-Methylated Product: Formed on N-methylation of the hydrolyzed product.

Scientific Research Applications

While "1,2,3-Benzotriazine, 4-methoxy-" is not explicitly detailed in the provided search results, the search results do provide information on related compounds and their applications, which can help infer potential applications of "1,2,3-Benzotriazine, 4-methoxy-".

General Applications of Benzotriazine Derivatives

- Treatment of GPR139-related conditions Compounds with a benzotriazine core structure can be used for treating diseases, disorders, or conditions associated with GPR139 .

- Biologically active agents 1,2,3-Benzotriazin-4(3H)-one, a related compound, has a biologically active nucleus, with derivatives reported to have anti-inflammatory, anti-depressant, anticancer, anti-diarrheal, and HIV inhibitory properties, and can be used as anesthetics .

- Enzyme inhibitors Some benzotriazine derivatives have been studied as enzyme inhibitors of 4-hydroxyphenylpyruvate dioxygenase, matrix metalloprotease, alpha-glucosidase, chorismate mutase, HepG2, and acetylcholinesterase .

Specific Examples and Activities

- Alpha-Glucosidase Inhibition Certain benzotriazinone sulfonamide derivatives have demonstrated fair to good inhibition activity against alpha-glucosidase . Nitro derivatives within this class have shown promising activity, with some exhibiting comparable or even superior inhibition compared to standard drugs like acarbose .

- Antimicrobial and Anticancer Properties 1,2,4-benzotriazine di-N-oxides (BTOs) have shown potential as antimicrobial and anticancer agents because they are bioreduced into cytotoxic species .

- Neurodegenerative Diseases and Depression Benzothiazole-isoquinoline derivatives have been investigated for treating neurodegenerative diseases complicated by depression, showing significant reduction in immobility time in forced swim tests .

Inferred Applications of 1,2,3-Benzotriazine, 4-methoxy-

Based on the documented applications of related benzotriazine compounds, "1,2,3-Benzotriazine, 4-methoxy-" may have potential in the following areas:

- Pharmaceutical Research As a building block for synthesizing novel compounds with potential biological activities, such as anti-inflammatory, anti-depressant, or anticancer agents .

- Enzyme Inhibition As a scaffold for designing inhibitors targeting specific enzymes involved in various diseases .

- Antimicrobial and Anticancer Drug Development As a precursor to synthesize 1,2,4-benzotriazine derivatives with antimicrobial and anticancer properties .

- Treatment of GPR139-related disorders As a starting point for the synthesis of novel compounds to treat diseases associated with GPR139 .

Mechanism of Action

The mechanism of action of 1,2,3-benzotriazine, 4-methoxy- involves:

Inhibition of Vascular Endothelial Growth Factor Receptor: By binding to the receptor, it inhibits the signaling pathway, leading to reduced angiogenesis and tumor growth.

Formation of Stable Radicals: The compound can form stable radicals, which can interact with various molecular targets and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other 1,2,3-Benzotriazine Derivatives

Substituent variations significantly impact physical and biological properties:

- Methoxy vs. Chloroalkoxy : Methoxy at C6 improves solubility, while 3-chloropropoxy at C7 enhances membrane permeability and target binding .

- Trifluoromethyl vs. Trifluoromethoxy : Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability but may reduce bioavailability compared to -OCH₃ .

1,2,4-Benzotriazines

Structural isomerism alters biological targeting:

- 1,2,3-Benzotriazines exhibit preferential inhibition of Src kinase, whereas 1,2,4-benzotriazines (e.g., PTK787) target VEGFR. The triazine ring orientation influences ATP-binding pocket interactions in kinases .

1,2,3-Benzothiadiazine 1,1-Dioxides

- Heteroatom Differences : Replacing triazine nitrogen with sulfur (as in benzothiadiazine dioxides) reduces aromaticity but improves pharmacokinetic properties. Benzothiadiazines are used in antihypertensive drugs, whereas 1,2,3-benzotriazines focus on oncology .

1,2,3-Benzotriazin-4(3H)-one

- Functional Group Impact : The ketone group at position 4 (vs. methoxy) shifts applications toward antimicrobial agents and serotonin receptor ligands. The lack of a methoxy group reduces electron density, limiting use in kinase inhibition but enabling radical scavenging .

Key Research Findings

Antitumor Mechanisms

- Kinase Inhibition : Methoxy-substituted 1,2,3-benzotriazines inhibit Src kinase with IC₅₀ values < 1 µM in some derivatives, correlating with reduced tumor cell proliferation .

- Hydrophobicity and Activity: The methoxy group increases the n-octanol/water partition coefficient (logP) by ~0.5 units, enhancing cellular uptake. Compounds with logP > 3.5 show optimal activity but may incur higher cytotoxicity .

Q & A

Advanced Research Question

- Methoxy position : Substitution at the 4-position may enhance electron-donating effects, stabilizing radical intermediates during redox cycling .

- Thermodynamic stability : Melting points (e.g., 175–176°C for intermediates) and degradation studies (TGA/DSC) can assess thermal stability .

- Hydrolytic stability : Test pH-dependent decomposition in buffered solutions (e.g., PBS at pH 7.4).

How should researchers address contradictions in reported biological activities of 1,2,3-benzotriazine derivatives?

Advanced Research Question

- Pathway analysis : Use kinase profiling assays to distinguish VEGFR-independent mechanisms (e.g., Src inhibition) .

- Redox profiling : Compare radical generation rates and DNA damage potential across analogs .

- Data validation : Replicate studies with strict controls (e.g., VEGF-free conditions to exclude growth factor interference) .

What methodological considerations are essential for studying synergistic effects of 4-methoxy-1,2,3-benzotriazine with other therapeutics?

Advanced Research Question

- Combination screens : Pair with acetylcholinesterase inhibitors or chemotherapeutics in dose-matrix assays.

- Mechanistic synergy : Use isobologram analysis to quantify additive/synergistic effects .

- In vivo validation : Test pharmacokinetic compatibility in murine models.

How can computational modeling guide the design of 4-methoxy-1,2,3-benzotriazine derivatives?

Advanced Research Question

- Docking studies : Target kinases (e.g., Src) using crystal structures (PDB ID: 2SRC) to optimize binding interactions.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antiproliferative activity .

- DFT calculations : Predict redox potentials and radical stabilization energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.